molecular formula C18H18BrN3O5 B5736720 N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide

N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide

Cat. No.: B5736720
M. Wt: 436.3 g/mol
InChI Key: GGEOJEVQMIGZLB-UHFFFAOYSA-N
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Description

N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenoxy group, a nitrobenzenecarboximidamide moiety, and an acetyl linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate This intermediate is then reacted with an acetylating agent to form the acetylated product

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated phenoxy group can engage in various binding interactions. These interactions can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(propan-2-yl)phenol
  • 4-nitrobenzenecarboximidamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Uniqueness

N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O5/c1-11(2)13-5-8-16(15(19)9-13)26-10-17(23)27-21-18(20)12-3-6-14(7-4-12)22(24)25/h3-9,11H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEOJEVQMIGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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